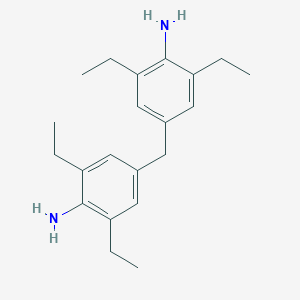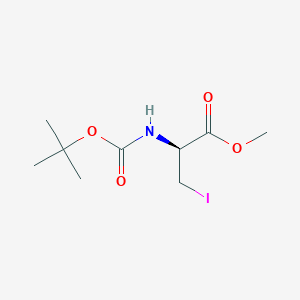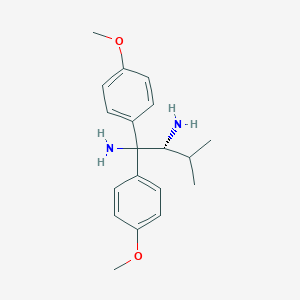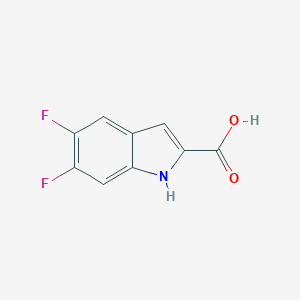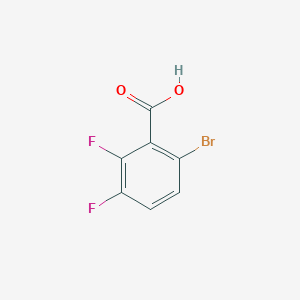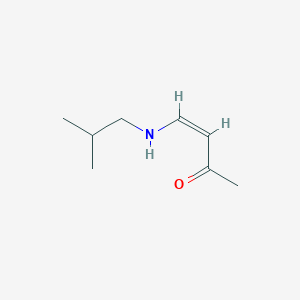
(Z)-4-(2-methylpropylamino)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(2-methylpropylamino)but-3-en-2-one, commonly known as MPAA, is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline solid that has been studied for its potential applications in medicinal chemistry.
作用機序
The mechanism of action of MPAA is not fully understood. However, it has been proposed that MPAA exerts its anticancer and anti-inflammatory effects by modulating multiple signaling pathways. MPAA has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. MPAA has also been found to activate the p38 MAPK signaling pathway, which plays a role in the regulation of cell growth and apoptosis.
Biochemical and physiological effects:
MPAA has been shown to exhibit low toxicity in vitro and in vivo. It has been found to be metabolized by the liver and excreted in the urine. MPAA has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. MPAA has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
実験室実験の利点と制限
MPAA has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields with high purity. It exhibits low toxicity and has been shown to be metabolized by the liver and excreted in the urine. However, MPAA has some limitations for lab experiments. It is a yellow crystalline solid that is insoluble in water, which can make it difficult to dissolve in some solvents. MPAA also has a relatively short half-life, which can make it difficult to study its pharmacokinetics.
将来の方向性
MPAA has several potential future directions for research. It has been studied as a potential lead compound for the development of novel drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of MPAA and to identify its molecular targets. MPAA has also been studied as a potential imaging agent for the detection of cancer cells. Future research could focus on the development of MPAA-based imaging agents for the diagnosis and monitoring of cancer.
合成法
The synthesis of MPAA involves the condensation of 4-acetyl-2-methylphenol with isobutylamine in the presence of a base such as sodium hydroxide. The resulting product is then subjected to cyclization with acetic anhydride and a catalyst such as sulfuric acid to yield MPAA. This method has been optimized to produce high yields of MPAA with high purity.
科学的研究の応用
MPAA has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. MPAA has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. MPAA has been studied as a potential lead compound for the development of novel drugs for the treatment of cancer and inflammatory diseases.
特性
CAS番号 |
187606-26-4 |
|---|---|
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC名 |
(Z)-4-(2-methylpropylamino)but-3-en-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(2)6-9-5-4-8(3)10/h4-5,7,9H,6H2,1-3H3/b5-4- |
InChIキー |
BXGRIMJZUXKNHA-PLNGDYQASA-N |
異性体SMILES |
CC(C)CN/C=C\C(=O)C |
SMILES |
CC(C)CNC=CC(=O)C |
正規SMILES |
CC(C)CNC=CC(=O)C |
同義語 |
3-Buten-2-one, 4-[(2-methylpropyl)amino]-, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




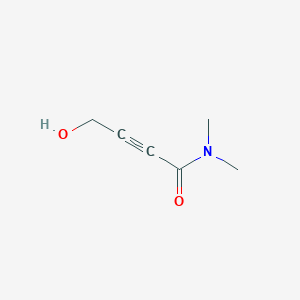
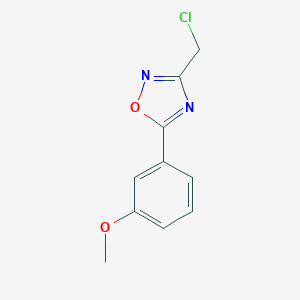
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
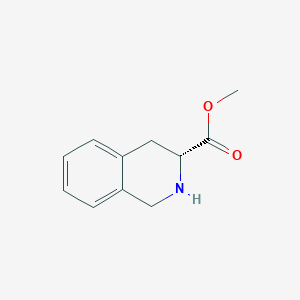
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)
